(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(1H-indol-3-yl)methanone
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Overview
Description
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(1H-indol-3-yl)methanone is a useful research compound. Its molecular formula is C14H13N5O and its molecular weight is 267.292. The purity is usually 95%.
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Scientific Research Applications
Catalysts in Organic Synthesis
One relevant application involves the use of triazole-based ligands in catalysis. For instance, tris(triazolyl)methanol compounds have been developed as highly active catalysts for Huisgen 1,3-dipolar cycloadditions, a cornerstone reaction in click chemistry. These catalysts enable reactions to proceed efficiently under mild conditions, demonstrating the importance of triazole motifs in facilitating synthetic transformations (Ozcubukcu et al., 2009).
Antimicrobial and Anticonvulsant Activity
Compounds containing triazole and azetidine units have been explored for their potential in treating infections and neurological disorders. Novel synthesized 1,2,3-triazoles have shown moderate antibacterial and antifungal activity, as well as promising anticonvulsant properties, highlighting the therapeutic potential of these structures (Rajasekaran et al., 2006).
Asymmetric Synthesis
The azetidine moiety has been employed in the development of enantioselective catalysts for the addition of organozinc reagents to aldehydes, offering a pathway to asymmetric synthesis. Such methodologies underscore the utility of azetidine-containing compounds in generating chiral products with high enantioselectivity (Wang et al., 2008).
Liquid Crystal Properties
Furthermore, the incorporation of triazolyl groups into ferrocene derivatives has led to the synthesis of compounds with unique electronic and liquid crystalline properties. These materials are of interest for their potential applications in molecular electronics and display technologies, illustrating the broad utility of triazole derivatives in material science (Zhao et al., 2013).
Mechanism of Action
Indoles
are a class of compounds that are structurally similar to the compound . They are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Triazoles
, on the other hand, are another class of compounds that the compound belongs to . They are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Properties
IUPAC Name |
1H-indol-3-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c20-14(12-7-15-13-4-2-1-3-11(12)13)18-8-10(9-18)19-16-5-6-17-19/h1-7,10,15H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHZFZOAAXTVFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CNC3=CC=CC=C32)N4N=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.